molecular formula C8H8N2 B130514 2,2'-Bipyrrole CAS No. 10087-64-6

2,2'-Bipyrrole

Cat. No.: B130514
CAS No.: 10087-64-6
M. Wt: 132.16 g/mol
InChI Key: ULUNQYODBKLBOE-UHFFFAOYSA-N
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Description

2,2’-Bipyrrole is an organic compound consisting of two pyrrole rings connected at their 2-positions. Pyrrole is a five-membered heteroaromatic ring containing one nitrogen atom. The bipyrrole structure is significant due to its extended conjugation, which imparts unique electronic properties. This compound is a fundamental building block in the synthesis of various advanced materials, including conducting polymers and macrocycles .

Biochemical Analysis

Biochemical Properties

2,2’-Bipyrrole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of conducting polymers, where it displays a low oxidation potential compared to pyrrole due to the extended length of its conjugation pathway .

Cellular Effects

It is known that its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2,2’-Bipyrrole involves its interaction with biomolecules at the molecular level. For instance, it is involved in the preparation of conducting polymers through oxidative/electropolymerization .

Temporal Effects in Laboratory Settings

It is known that its derivatives display stability and have been used in the preparation of conducting polymers .

Metabolic Pathways

2,2’-Bipyrrole is involved in several metabolic pathways. For instance, it is a key component in the synthesis of conducting polymers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-bipyrrole typically involves the coupling of pyrrole units. One common method is the bromination of pyrrole followed by a Suzuki or Stille coupling reaction. This process involves the use of palladium catalysts and appropriate ligands to facilitate the coupling reaction . Another method includes the dehydrogenation of pyrrole derivatives using palladium on carbon (Pd/C) at elevated temperatures .

Industrial Production Methods: Industrial production of 2,2’-bipyrrole may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bipyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as ferric chloride (FeCl₃) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole rings. .

Common Reagents and Conditions:

    Oxidation: FeCl₃, KMnO₄, and other oxidizing agents.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄).

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).

Major Products: The products of these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield bipyrrole quinones, while substitution reactions can introduce various functional groups onto the bipyrrole structure .

Comparison with Similar Compounds

    Pyrrole: A simpler analog with a single five-membered ring.

    Bipyridine: Consists of two pyridine rings connected at their 2-positions.

    Thiophene: A sulfur-containing analog with a five-membered ring.

Uniqueness of 2,2’-Bipyrrole: 2,2’-Bipyrrole is unique due to its extended conjugation and the presence of nitrogen atoms, which impart distinct electronic properties. Compared to pyrrole, it has a lower oxidation potential, making it more suitable for applications in conducting polymers. Unlike bipyridine, which is more commonly used in coordination chemistry, 2,2’-bipyrrole is favored in the synthesis of organic electronic materials .

Properties

IUPAC Name

2-(1H-pyrrol-2-yl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUNQYODBKLBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293595
Record name 2,2'-Bipyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10087-64-6
Record name 2,2'-Bipyrrole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Bipyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,2'-bipyrrole?

A1: The molecular formula of this compound is C8H8N2, and its molecular weight is 132.16 g/mol.

Q2: How does the conformation of this compound affect its properties?

A2: this compound can exist in cis and trans conformations. The conformation affects its electronic properties, reactivity, and ability to form complexes. For example, [studies on 1,1',5,5'-tetraaryl-2,2'-bipyrroles revealed that the conformation between the two pyrrole rings, influenced by substituents, impacts their UV-VIS spectra] [].

Q3: What spectroscopic techniques are used to characterize this compound and its derivatives?

A3: Common techniques include UV-Vis absorption, fluorescence, IR spectroscopy, NMR spectroscopy, and cyclic voltammetry. These methods help determine structure, electronic properties, and redox behavior. For instance, [researchers employed UV-VIS absorption and fluorescence spectroscopy to investigate the conformations of 2,2′-bipyrrole π-systems] [].

Q4: What are the common synthetic routes for preparing 2,2'-bipyrroles?

A4: Several methods exist, including Pd(0)-catalyzed homocoupling of 2-iodopyrroles [, ], oxidative coupling of pyrroles [, , ], and reactions involving donor-acceptor cyclopropanes with 2-cyanopyrroles [].

Q5: How can the solubility of 2,2'-bipyrroles be tailored?

A5: Solubility can be modified by introducing various substituents on the pyrrole rings. [Research has shown that the solubility of 2,2′-bisdipyrrins, derivatives of this compound, can be easily tuned by modifying the peripheral substituent pattern] [].

Q6: How do substituents affect the reactivity of 2,2'-bipyrroles?

A6: Substituents significantly influence the electronic properties and, therefore, the reactivity of 2,2'-bipyrroles. For instance, [introducing electron-donating methoxy groups at the 3,3' or 4,4' positions of this compound results in highly electron-rich compounds with low oxidation potentials] [].

Q7: What is the significance of this compound in the synthesis of expanded porphyrins?

A7: this compound serves as a crucial building block for synthesizing diverse porphyrinoids, including larger macrocycles like octaphyrins [, , , , ] and cyclo[8]pyrroles [, ].

Q8: How do the properties of this compound-based porphyrinoids differ from traditional porphyrins?

A8: The incorporation of this compound units into porphyrinoids introduces unique features. These include modified cavity shapes, distinct electronic properties due to cyclo-π-conjugation [], and potential for anion binding [, ].

Q9: What is the biological significance of this compound?

A9: this compound is a key structural element in prodigiosins, a family of tripyrrole natural products with reported anticancer, antimicrobial, and immunosuppressive activities [, , , , ].

Q10: How does the structure of prodigiosins contribute to their biological activity?

A10: The 4-methoxy-2,2'-bipyrrole core is essential for DNA binding and biological activity. The enamine and pyrromethene moieties in different prodigiosins influence their binding affinity and selectivity [, ].

Q11: What is known about the biosynthesis of prodigiosin?

A11: Prodigiosin biosynthesis involves a bifurcated pathway where 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP) are synthesized separately and then condensed [, , ]. Enzymes like PigF and RedH play crucial roles in this pathway [, ].

Q12: How is computational chemistry used in research on this compound and its derivatives?

A12: Computational tools aid in understanding conformational preferences, electronic structures, and interactions with other molecules. For instance, [theoretical calculations have been employed to study the twist angles, torsional potentials, and electronic transitions in this compound and its benzo-fused analogs] [].

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